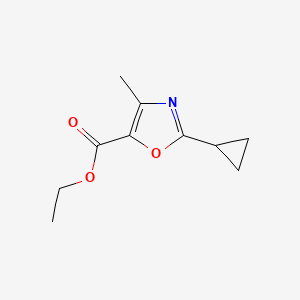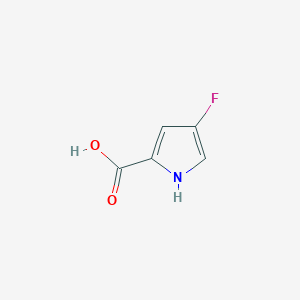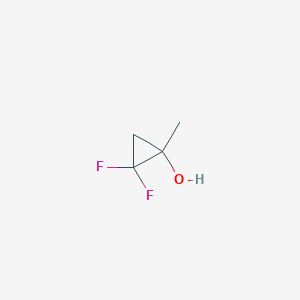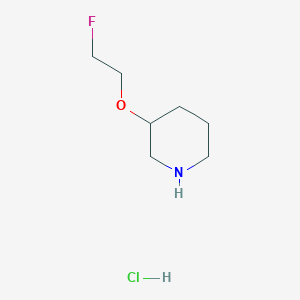
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
Overview
Description
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate: is a heterocyclic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Biochemical Analysis
Biochemical Properties
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in a significant change in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The interaction with cofactors, such as NADPH, is essential for the enzymatic activity involved in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available raw materials. The process typically includes:
Formation of the oxazole ring: through cyclization reactions.
Introduction of the ethyl ester group: via esterification.
Purification: through crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The cyclopropyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
- Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate vsEthyl 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylate : The thiazole analog has a sulfur atom instead of oxygen, which can alter its electronic properties and reactivity .
- This compound vsEthyl 2-cyclopropyl-4-methyl-1,3-imidazole-5-carboxylate : The imidazole analog has an additional nitrogen atom, which can affect its hydrogen bonding capabilities and biological activity .
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUXQYTUXMXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)
![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)


![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)



![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)



![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)

